molecular formula C17H18ClNO B14557231 6-{[(Butan-2-yl)amino](phenyl)methylidene}-4-chlorocyclohexa-2,4-dien-1-one CAS No. 61785-34-0

6-{[(Butan-2-yl)amino](phenyl)methylidene}-4-chlorocyclohexa-2,4-dien-1-one

Cat. No.: B14557231
CAS No.: 61785-34-0
M. Wt: 287.8 g/mol
InChI Key: RLVRWCRJMVCZKM-UHFFFAOYSA-N
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Description

6-{(Butan-2-yl)aminomethylidene}-4-chlorocyclohexa-2,4-dien-1-one is a chemical compound with a complex structure that includes a butan-2-yl group, an amino group, a phenyl group, and a chlorocyclohexa-2,4-dien-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{(Butan-2-yl)aminomethylidene}-4-chlorocyclohexa-2,4-dien-1-one typically involves multiple steps, including the formation of the chlorocyclohexa-2,4-dien-1-one core and subsequent functionalization with the butan-2-yl and amino groups. Common synthetic routes may involve:

    Formation of the chlorocyclohexa-2,4-dien-1-one core: This can be achieved through chlorination reactions of cyclohexadiene derivatives.

    Introduction of the butan-2-yl group: This step may involve alkylation reactions using butan-2-yl halides.

    Amino group addition: The amino group can be introduced through nucleophilic substitution reactions using amines.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-{(Butan-2-yl)aminomethylidene}-4-chlorocyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorocyclohexa-2,4-dien-1-one moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may result in various substituted derivatives.

Scientific Research Applications

6-{(Butan-2-yl)aminomethylidene}-4-chlorocyclohexa-2,4-dien-1-one has several scientific research applications, including:

    Chemistry: The compound is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: It may be used in biochemical assays to study enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-{(Butan-2-yl)aminomethylidene}-4-chlorocyclohexa-2,4-dien-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. Detailed studies on its molecular targets and pathways are essential to understand its effects fully.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-{(Butan-2-yl)aminomethylidene}-4-chlorocyclohexa-2,4-dien-1-one include:

    6-{(Butan-2-yl)aminomethylidene}-4-chlorocyclohexa-2,4-dien-1-ol: A hydroxylated derivative.

    6-{(Butan-2-yl)aminomethylidene}-4-chlorocyclohexa-2,4-dien-1-thione: A thione derivative.

Uniqueness

The uniqueness of 6-{(Butan-2-yl)aminomethylidene}-4-chlorocyclohexa-2,4-dien-1-one lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

CAS No.

61785-34-0

Molecular Formula

C17H18ClNO

Molecular Weight

287.8 g/mol

IUPAC Name

2-(N-butan-2-yl-C-phenylcarbonimidoyl)-4-chlorophenol

InChI

InChI=1S/C17H18ClNO/c1-3-12(2)19-17(13-7-5-4-6-8-13)15-11-14(18)9-10-16(15)20/h4-12,20H,3H2,1-2H3

InChI Key

RLVRWCRJMVCZKM-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N=C(C1=CC=CC=C1)C2=C(C=CC(=C2)Cl)O

Origin of Product

United States

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